1-{2-Chloro-5-nitrophenyl}ethanone oxime
Description
1-(2-Chloro-5-nitrophenyl)ethanone oxime is a nitro-substituted aromatic oxime derivative characterized by a ketoxime functional group (-C=N-OH) attached to a chloronitrophenyl backbone. Its molecular formula is C₈H₆ClN₂O₃, derived from the parent ketone, 1-(5-chloro-2-nitrophenyl)ethanone (CAS 71002-71-6), through oximation . The compound’s synthesis typically involves refluxing the ketone precursor with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium acetate, under ethanol or methanol solvent conditions . This method is standard for oxime formation and ensures high yields when monitored via TLC .
Key spectral data for structural confirmation include ¹H NMR (showing characteristic oxime proton at δ 8–9 ppm) and ESI-HRMS (exact mass: ~213.01 g/mol for [M+H]⁺).
Properties
Molecular Formula |
C8H7ClN2O3 |
|---|---|
Molecular Weight |
214.6g/mol |
IUPAC Name |
(NZ)-N-[1-(2-chloro-5-nitrophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(10-12)7-4-6(11(13)14)2-3-8(7)9/h2-4,12H,1H3/b10-5- |
InChI Key |
KIIYLFHCSNJNMO-YHYXMXQVSA-N |
SMILES |
CC(=NO)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Isomeric SMILES |
C/C(=N/O)/C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(2-chloro-5-nitrophenyl)ethanone oxime becomes evident when compared to related aromatic oximes and ethanone derivatives. Below is a detailed analysis:
Table 1: Physicochemical and Structural Comparison
Structural and Functional Insights
Chloro vs. Hydroxy Groups: Replacement of the 2-hydroxy group (as in [5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) with a chloro atom reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents .
Biological Activity: Acetylcholinesterase Reactivation: Schiff base oximes (e.g., 1-(4-{[(1E)-2-substituted phenylethylidene]amino}phenyl)ethanone oxime derivatives) demonstrate significant acetylcholinesterase reactivation (IC₅₀: 10–50 µM) . The target compound’s nitro group may enhance binding affinity to enzyme active sites, though this requires experimental validation. Cytotoxicity: Pyrazole-containing oxime esters (e.g., 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime) show cytotoxicity in neuroblastoma cells (IC₅₀: 15–30 µM) . The nitro and chloro groups in the target compound may similarly influence apoptotic pathways.
Synthetic Methodology: The target compound follows a standard oximation protocol (reflux with NH₂OH·HCl/NaOAc) , whereas analogs with bulky substituents (e.g., nonyl groups in CAS 59986-55-9) require specialized purification techniques like recrystallization from hexane-ethyl acetate .
Key Research Findings
- Hydrogen Bonding: Intramolecular hydrogen bonds (O-H···O, N-OH···O) stabilize the oxime tautomer in analogs like (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, as confirmed by NMR . Similar stabilization likely occurs in the target compound.
- Industrial Applications: Long-chain substituents (e.g., nonyl in CAS 59986-55-9) improve surfactant properties but reduce crystallinity compared to simpler nitro/chloro derivatives .
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